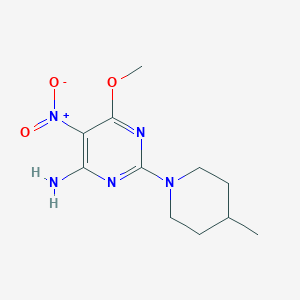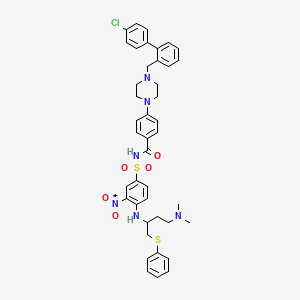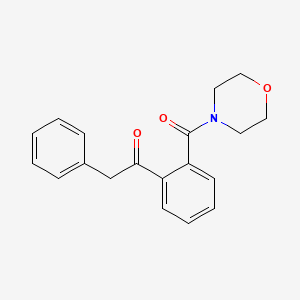
1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(MORPHOLINE-4-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE” has a similar structure. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Another related compound is “(2-(Morpholine-4-carbonyl)phenyl)boronic acid” with the molecular formula C11H14BNO4 .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The morpholine ring in your compound is a variant of this structure.Physical And Chemical Properties Analysis
The related compound “(2-(Morpholine-4-carbonyl)phenyl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 491.6±55.0 °C at 760 mmHg, and a molecular weight of 235.044 Da .Aplicaciones Científicas De Investigación
Selective Hydrogenation and Reaction Media
Research on the selective synthesis of 1-phenylethanol from acetophenone using supercritical CO2 as a solvent demonstrates the environmental benefits and efficiency of using non-toxic and inert mediums for chemical reactions. This approach is applicable in the pharmaceutical industry for producing compounds with anti-inflammatory and analgesic properties, as well as food additives (Santosh R. More & G. Yadav, 2018).
Novel Amination Reactions
Studies have revealed that 2-benzyl-5-methoxy-1,4-benzoquinones react with morpholine to produce novel compounds through an amination reaction. This process leads to the formation of 2-morpholino-3-phenylbenzofurans, showcasing a unique pathway for synthesizing morpholine derivatives with potential applications in organic chemistry and material science (L. Jurd, 1978).
Electrochemical Sensing Applications
The electrochemical behavior of 1,10-phenanthroline ligand on multiwalled carbon nanotube surfaces demonstrates its potential for selective recognition of copper ion and hydrogen peroxide sensing. This application is significant for environmental monitoring and medical diagnostics, where the need for accurate and selective sensors is paramount (P. Gayathri & A. Senthil Kumar, 2014).
Structural Optimization and Biological Evaluation
The synthesis and biological evaluation of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate as a molluscicidal agent exemplify the process of structural optimization for enhancing the efficacy of chemical compounds against specific biological targets. This approach is crucial for the development of new pesticides and environmental control agents (Duan et al., 2014).
Antimicrobial Activity Studies
The synthesis and evaluation of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds for antimicrobial activities demonstrate the potential of morpholine derivatives as effective agents against microbial pathogens. These studies are integral to the discovery of new antibiotics and antimicrobial substances (S. Balaji et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(14-15-6-2-1-3-7-15)16-8-4-5-9-17(16)19(22)20-10-12-23-13-11-20/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQYSRRHIMGJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Morpholine-4-carbonyl)phenyl)-2-phenylethanone | |
CAS RN |
51107-07-4 |
Source


|
| Record name | 4-(2-(PHENYLACETYL)BENZOYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B2820401.png)
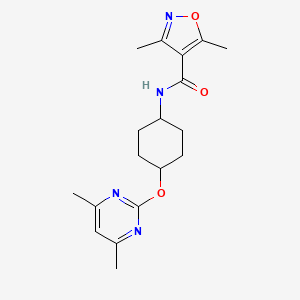
![N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2820403.png)

![5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide](/img/structure/B2820408.png)


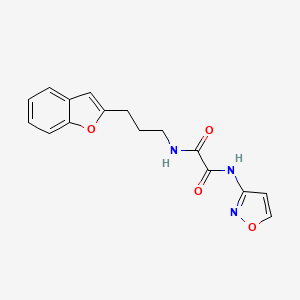
![3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2820414.png)
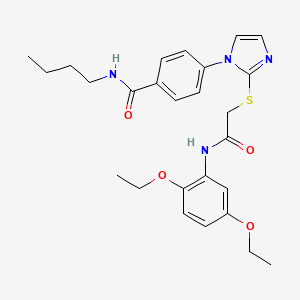
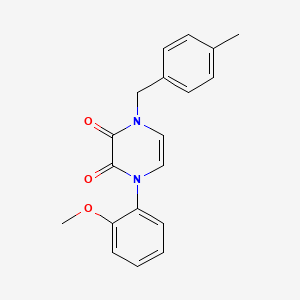
![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)
